molecular formula C10H10BrNO2 B11858280 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11858280
M. Wt: 256.10 g/mol
InChI Key: MQHHIPYCYSIJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 8th position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The carboxylation step can be achieved using carbon dioxide in the presence of a suitable base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes or act as an agonist/antagonist at receptor sites, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

InChI

InChI=1S/C10H10BrNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h3-4,12H,1-2,5H2,(H,13,14)

InChI Key

MQHHIPYCYSIJHH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(C=C2)Br)C(=O)O)NC1

Origin of Product

United States

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